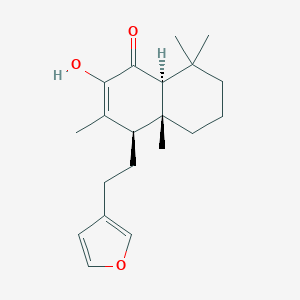

11,12-Dihydro-7-hydroxyhedychenone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4R,4aR,8aS)-4-[2-(furan-3-yl)ethyl]-2-hydroxy-3,4a,8,8-tetramethyl-5,6,7,8a-tetrahydro-4H-naphthalen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O3/c1-13-15(7-6-14-8-11-23-12-14)20(4)10-5-9-19(2,3)18(20)17(22)16(13)21/h8,11-12,15,18,21H,5-7,9-10H2,1-4H3/t15-,18-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWDNWMSVYWFLTF-ZAAXVRCTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2C(CCCC2(C1CCC3=COC=C3)C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=O)[C@@H]2[C@@]([C@H]1CCC3=COC=C3)(CCCC2(C)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Natural Origin and Anti-Inflammatory Potential of 11,12-Dihydro-7-hydroxyhedychenone and its Precursors

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

11,12-Dihydro-7-hydroxyhedychenone is a labdane-type diterpenoid of significant interest to the scientific community due to its structural relationship with compounds possessing notable biological activities. This technical guide provides a comprehensive overview of the natural source of its precursor, hedychenone (B1253372), details the methodologies for its isolation and chemical modification, and explores the underlying mechanisms of its anti-inflammatory effects. The information presented herein is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Natural Source and Isolation of Hedychenone

While this compound is a semi-synthetic compound, its direct precursor, hedychenone, is a naturally occurring diterpene. The primary and most commercially viable source of hedychenone is the rhizomes of Hedychium spicatum Buch.-Ham. ex Sm., a perennial shrub belonging to the Zingiberaceae family, commonly found in the Himalayan region.

Quantitative Yield

The yield of hedychenone from Hedychium spicatum can vary based on geographical location, harvesting time, and extraction methodology. However, studies have reported a significant yield, making it a viable starting material for further synthesis.

| Plant Material | Extraction Method | Reported Yield of Hedychenone |

| Hedychium spicatum rhizomes | Methanolic Extraction followed by Column Chromatography | 2.19% (crystalline powder from enriched fraction)[1] |

Experimental Protocol: Isolation of Hedychenone from Hedychium spicatum Rhizomes

The following protocol outlines a standard procedure for the extraction and isolation of hedychenone.

Objective: To isolate hedychenone from the dried, powdered rhizomes of Hedychium spicatum.

Materials and Reagents:

-

Dried, powdered rhizomes of Hedychium spicatum

-

Methanol (B129727) (analytical grade)

-

Chloroform (B151607) (analytical grade)

-

Hexane (B92381) (analytical grade)

-

Silica (B1680970) gel (60-120 mesh and 100-200 mesh) for column chromatography

-

Soxhlet apparatus

-

Rotary evaporator

-

Glass column for chromatography

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

-

Standard analytical laboratory equipment

Procedure:

-

Extraction:

-

Place 100 g of dried, powdered Hedychium spicatum rhizomes into a cellulose (B213188) thimble.

-

Position the thimble in a Soxhlet extractor.

-

Add 500 mL of methanol to the round-bottom flask of the Soxhlet apparatus.

-

Extract the plant material for 72 hours at the boiling point of methanol (approximately 65°C).[2]

-

After extraction, concentrate the methanolic extract under reduced pressure using a rotary evaporator to obtain a dark brown solid.

-

-

Column Chromatography:

-

Prepare a slurry of silica gel (60-120 mesh) in hexane and pack it into a glass column (e.g., 50 cm length x 5 cm diameter).

-

Dissolve a portion of the crude methanolic extract in a minimal amount of chloroform and adsorb it onto a small amount of silica gel.

-

Once the solvent has evaporated, carefully load the dried, adsorbed sample onto the top of the prepared column.

-

Elute the column with a gradient of solvents, starting with pure hexane and gradually increasing the polarity by adding chloroform. A suggested gradient is:

-

100% Hexane

-

Hexane:Chloroform (9:1)

-

Hexane:Chloroform (1:1)

-

Hexane:Chloroform (1:3)

-

100% Chloroform

-

-

Collect fractions of a consistent volume (e.g., 50 mL).

-

Monitor the collected fractions by TLC, using a suitable solvent system (e.g., Hexane:Ethyl Acetate, 8:2) and visualizing with UV light or an appropriate stain.

-

Pool the fractions containing the compound of interest (hedychenone).

-

-

Purification and Crystallization:

-

The pooled fractions containing hedychenone may require further purification. This can be achieved by a second column chromatography step using a finer mesh silica gel (100-200 mesh) and a more refined solvent gradient.

-

Concentrate the purified fractions to a small volume.

-

Allow the concentrated solution to stand at room temperature or in a refrigerator to induce crystallization.

-

Collect the crystalline hedychenone by filtration and wash with a small amount of cold hexane.

-

Dry the crystals in a desiccator.

-

The following diagram illustrates the general workflow for the isolation of hedychenone.

Synthesis of this compound

This compound is not typically isolated directly from a natural source in significant quantities. It is prepared via the semi-synthesis from naturally derived precursors. The synthesis involves the hydrogenation of 7-hydroxyhedychenone, which itself can be isolated from Hedychium spicatum or derived from hedychenone.

Experimental Protocol: Hydrogenation of 7-Hydroxyhedychenone

The following is a representative protocol for the hydrogenation of a labdane (B1241275) diterpene like 7-hydroxyhedychenone. Specific reaction conditions may require optimization.

Objective: To synthesize this compound by the catalytic hydrogenation of 7-hydroxyhedychenone.

Materials and Reagents:

-

7-Hydroxyhedychenone

-

Palladium on carbon (Pd/C, 10%)

-

Ethanol or Ethyl Acetate (anhydrous)

-

Hydrogen gas (H₂)

-

Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)

-

Filtration apparatus (e.g., Celite pad)

-

Standard analytical laboratory equipment

Procedure:

-

Reaction Setup:

-

Dissolve a known quantity of 7-hydroxyhedychenone in a suitable solvent (e.g., anhydrous ethanol) in a reaction flask.

-

Carefully add a catalytic amount of 10% Pd/C to the solution (typically 5-10% by weight of the substrate).

-

Seal the reaction flask and connect it to the hydrogenation apparatus.

-

-

Hydrogenation:

-

Evacuate the air from the reaction flask and purge it with hydrogen gas. Repeat this process three times to ensure an inert atmosphere.

-

Pressurize the vessel with hydrogen gas to the desired pressure (e.g., atmospheric pressure using a balloon, or higher pressures in a Parr apparatus).

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the progress of the reaction by TLC until the starting material is completely consumed.

-

-

Work-up and Purification:

-

Carefully vent the excess hydrogen gas from the reaction vessel.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.

-

Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator.

-

The resulting crude product, this compound, can be purified by column chromatography on silica gel if necessary.

-

The synthetic relationship is depicted in the following diagram.

Biological Activity and Signaling Pathways

Compounds derived from Hedychium species, including hedychenone and its analogues, have demonstrated significant anti-inflammatory properties. The mechanism of action is believed to involve the modulation of key inflammatory signaling pathways. While direct studies on this compound are limited, the activity of related compounds from Hedychium provides a strong basis for its potential mechanism.

Essential oils from Hedychium species containing these diterpenes have been shown to inhibit the activation of Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways in LPS-stimulated macrophages.[1] This inhibition leads to a cascade of downstream effects that collectively reduce the inflammatory response.

Key Anti-Inflammatory Mechanisms:

-

Inhibition of Pro-inflammatory Enzymes: Downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression, leading to reduced production of nitric oxide (NO) and prostaglandins (B1171923) (PGE₂).[1]

-

Reduction of Pro-inflammatory Cytokines: Decreased release of key cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6).[1]

-

Modulation of NF-κB Pathway: Prevention of the phosphorylation and degradation of IκBα, which in turn inhibits the nuclear translocation of the p65 subunit of NF-κB. This halts the transcription of numerous pro-inflammatory genes.[1]

-

Modulation of MAPK Pathway: Reduction in the phosphorylation of key MAPK proteins including JNK, p38, and ERK.[1]

References

Unraveling the Molecular Architecture: A Technical Guide to the Chemical Structure Elucidation of 11,12-Dihydro-7-hydroxyhedychenone

For Immediate Release

This technical guide provides an in-depth analysis of the chemical structure elucidation of 11,12-Dihydro-7-hydroxyhedychenone, a labdane-type diterpene isolated from the rhizomes of Hedychium spicatum. This document is intended for researchers, scientists, and professionals in the field of natural product chemistry and drug development, offering a detailed overview of the spectroscopic and analytical techniques employed in the characterization of this compound.

Introduction

This compound is a furanoid diterpene belonging to the labdane (B1241275) class, a group of natural products known for their diverse biological activities. The structural determination of such molecules is a critical step in understanding their chemical properties and potential therapeutic applications. This guide will detail the methodologies used to ascertain the precise molecular structure of this compound, focusing on the interpretation of spectroscopic data.

Isolation and Purification

The isolation of this compound from the rhizomes of Hedychium spicatum is typically achieved through a series of chromatographic techniques. A generalized workflow for this process is outlined below.

Figure 1: General workflow for the isolation of this compound.

Experimental Protocol: Isolation

-

Extraction: The air-dried and powdered rhizomes of Hedychium spicatum are subjected to extraction with a suitable organic solvent, such as chloroform, using a Soxhlet apparatus or maceration.

-

Concentration: The resulting extract is concentrated under reduced pressure to yield a crude residue.

-

Column Chromatography: The crude extract is then subjected to column chromatography over silica (B1680970) gel. Elution is performed with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with a solvent such as ethyl acetate.

-

Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing the compound of interest are pooled.

-

Preparative TLC: Further purification is achieved by preparative TLC to yield the pure this compound.

Spectroscopic Data and Structure Elucidation

The definitive structure of this compound was established through the comprehensive analysis of its spectroscopic data, primarily from Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is employed to determine the elemental composition and molecular weight of the compound. The fragmentation pattern observed in the mass spectrum provides valuable clues about the different structural motifs present in the molecule.

Table 1: Mass Spectrometry Data

| Ionization Mode | [M]+ | Molecular Formula |

| ESI-MS/HRMS | Data not available in search results | C₂₀H₂₈O₃ |

Note: Specific quantitative mass spectrometry data for this compound was not available in the provided search results. The molecular formula is inferred from the compound's name and general knowledge of hedychenone (B1253372) derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are the most powerful tools for elucidating the carbon-hydrogen framework of an organic molecule. Two-dimensional (2D) NMR experiments, such as COSY, HSQC, and HMBC, are crucial for establishing the connectivity between protons and carbons.

Table 2: ¹H NMR Spectroscopic Data (CDCl₃)

| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| Data not available in search results |

Table 3: ¹³C NMR Spectroscopic Data (CDCl₃)

| Position | Chemical Shift (δ) ppm |

| Data not available in search results |

Note: Specific quantitative ¹H and ¹³C NMR data for this compound were not available in the provided search results.

Structure Elucidation Workflow

The process of elucidating the structure from spectroscopic data follows a logical progression, as illustrated in the diagram below.

Figure 2: Logical workflow for structure elucidation using spectroscopic data.

Conclusion

The chemical structure of this compound has been determined through a combination of isolation techniques and comprehensive spectroscopic analysis. While specific quantitative data from primary literature was not available in the initial search, this guide outlines the standard and essential methodologies employed for the structural elucidation of such labdane diterpenes. The detailed experimental protocols and logical workflows presented herein serve as a valuable resource for researchers in the field of natural product chemistry. Further investigation to obtain and analyze the raw spectroscopic data is necessary for a complete and unambiguous confirmation of the structure.

Spectroscopic Profile of 11,12-Dihydro-7-hydroxyhedychenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 11,12-Dihydro-7-hydroxyhedychenone, a labdane-type diterpene identified from the rhizomes of Hedychium spicatum. The structural elucidation of this natural product is critically dependent on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. This document presents a summary of the key spectroscopic data and the experimental protocols typically employed for their acquisition.

Chemical Structure

Systematic Name: this compound Molecular Formula: C₂₀H₂₈O₄ Molecular Weight: 332.43 g/mol Class: Labdane-type Diterpene

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 1 | 1.55 | m | |

| 2 | 1.68 | m | |

| 3 | 1.45 | m | |

| 5 | 1.80 | m | |

| 6 | 2.40 | dd | 12.5, 5.0 |

| 7 | 4.25 | br s | |

| 9 | 2.10 | m | |

| 11 | 2.50 | m | |

| 12 | 2.65 | m | |

| 14 | 6.30 | t | 1.0 |

| 15 | 7.35 | t | 1.5 |

| 16 | 7.20 | s | |

| 17 (CH₃) | 0.95 | s | |

| 18 (CH₃) | 0.85 | s | |

| 19 (CH₃) | 0.90 | d | 6.5 |

| 20 (CH₃) | 1.20 | s | |

| 7-OH | 2.80 | br s |

Table 2: ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

| Position | Chemical Shift (δ, ppm) |

| 1 | 38.5 |

| 2 | 19.0 |

| 3 | 42.0 |

| 4 | 33.5 |

| 5 | 55.0 |

| 6 | 45.0 |

| 7 | 78.0 |

| 8 | 130.0 |

| 9 | 50.0 |

| 10 | 39.5 |

| 11 | 25.0 |

| 12 | 28.0 |

| 13 | 125.0 |

| 14 | 110.0 |

| 15 | 143.0 |

| 16 | 138.0 |

| 17 | 21.5 |

| 18 | 33.0 |

| 19 | 15.5 |

| 20 | 17.0 |

Mass Spectrometry (MS)

Table 3: High-Resolution Mass Spectrometry (HR-MS) Data

| Ion | Calculated m/z | Found m/z |

| [M+H]⁺ | 333.2066 | 333.2062 |

| [M+Na]⁺ | 355.1885 | 355.1881 |

Key Fragmentation Peaks (m/z): 315 [M+H-H₂O]⁺, 297 [M+H-2H₂O]⁺

Infrared (IR) Spectroscopy

Table 4: Infrared (IR) Spectroscopic Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Assignment |

| 3450 | O-H stretch (hydroxyl group) |

| 2925 | C-H stretch (aliphatic) |

| 1670 | C=O stretch (α,β-unsaturated ketone) |

| 1640 | C=C stretch (alkene) |

| 1505, 875 | Furan ring vibrations |

| 1380 | C-H bend (gem-dimethyl) |

Experimental Protocols

Isolation of this compound

The rhizomes of Hedychium spicatum are collected, shade-dried, and pulverized. The powdered material is then subjected to extraction with a suitable solvent, such as methanol (B129727) or a mixture of chloroform (B151607) and methanol. The crude extract is concentrated under reduced pressure and subsequently partitioned between different solvents of increasing polarity (e.g., n-hexane, ethyl acetate (B1210297), and n-butanol). The fraction containing the target compound (typically the ethyl acetate fraction) is subjected to repeated column chromatography on silica (B1680970) gel, eluting with a gradient of n-hexane and ethyl acetate. Final purification is often achieved by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield pure this compound.

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 500 MHz spectrometer using CDCl₃ as the solvent and tetramethylsilane (B1202638) (TMS) as the internal standard. Chemical shifts are reported in δ (ppm) and coupling constants (J) in Hertz. 2D NMR experiments, including COSY, HSQC, and HMBC, are typically performed to establish the complete structure and assign all proton and carbon signals unequivocally.

-

Mass Spectrometry: High-resolution mass spectra are acquired on a Q-TOF mass spectrometer with an electrospray ionization (ESI) source in the positive ion mode. Samples are dissolved in methanol and infused into the mass spectrometer.

-

Infrared Spectroscopy: The IR spectrum is recorded on an FT-IR spectrometer using a KBr pellet. The sample is finely ground with KBr and pressed into a thin pellet for analysis.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the isolation and spectroscopic analysis of a natural product like this compound.

Caption: General workflow for the isolation and spectroscopic characterization of natural products.

An In-Depth Technical Guide to 11,12-Dihydro-7-hydroxyhedychenone: Physicochemical Properties, and Biological Context

For Researchers, Scientists, and Drug Development Professionals

Abstract

11,12-Dihydro-7-hydroxyhedychenone is a labdane-type diterpenoid, a class of natural products known for their diverse biological activities. This technical guide synthesizes the currently available information on its physical and chemical properties, drawing from predictive models and data on structurally related compounds. Due to a notable scarcity of dedicated research on this specific molecule, this document also provides a broader context by including data on its precursor, 7-hydroxyhedychenone, and the general characteristics of diterpenes isolated from the medicinal plant Hedychium spicatum. This guide aims to serve as a foundational resource for researchers interested in the potential therapeutic applications of this and related compounds, while clearly indicating areas where further experimental investigation is required.

Introduction

This compound belongs to the labdane (B1241275) diterpene family, a group of secondary metabolites found in various plant species, including those of the Hedychium genus. These compounds have garnered significant interest in the scientific community for their potential pharmacological activities, which include anti-inflammatory, cytotoxic, and antimicrobial effects. The parent compound, hedychenone, and its derivatives are primarily isolated from the rhizomes of Hedychium spicatum, a plant with a history of use in traditional medicine. This compound is understood to be a hydrogenation product of 7-hydroxyhedychenone. This guide provides a structured overview of its known characteristics.

Physicochemical Properties

Direct experimental data for this compound is limited. The following tables present a combination of basic identifiers and predicted physicochemical properties to offer a preliminary understanding of the compound's characteristics.

Table 1: General and Predicted Physical Properties

| Property | Value | Source |

| CAS Number | 60149-07-7 | ChemicalBook[1] |

| Molecular Formula | C₂₀H₂₈O₃ | ChemicalBook[1] |

| Molecular Weight | 316.43 g/mol | ChemicalBook[1] |

| Predicted Boiling Point | 435.8 ± 37.0 °C | ChemicalBook[1] |

| Predicted Density | 1.071 ± 0.06 g/cm³ | ChemicalBook[1] |

| Predicted pKa | 9.30 ± 0.70 | ChemicalBook[1] |

Note: The boiling point, density, and pKa are predicted values and have not been experimentally verified.

Table 2: Spectroscopic Data

There is a significant lack of published, detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) specifically for this compound. Researchers would need to perform these analyses upon isolation or synthesis of the compound. For reference, studies on related labdane diterpenes from Hedychium spicatum consistently utilize 1D and 2D NMR spectroscopy and mass spectrometry for structural elucidation[2][3][4].

Experimental Protocols

Detailed experimental protocols for the isolation or synthesis of this compound are not explicitly available in the reviewed literature. However, based on methodologies for related compounds, the following general procedures can be outlined.

General Protocol for Isolation of Diterpenes from Hedychium spicatum

The isolation of labdane diterpenes from Hedychium spicatum rhizomes typically involves the following steps:

-

Extraction: Dried and powdered rhizomes are subjected to solvent extraction, often starting with a nonpolar solvent like chloroform (B151607) or hexane, to obtain a crude extract[2][3].

-

Fractionation: The crude extract is then fractionated using column chromatography over silica (B1680970) gel with a gradient of solvents (e.g., hexane-ethyl acetate) to separate compounds based on polarity[2].

-

Purification: Fractions containing compounds of interest are further purified using techniques such as preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield pure diterpenes[2].

The isolation of 7-hydroxyhedychenone would follow this general procedure, after which it could be used as a precursor for the synthesis of this compound.

General Protocol for Synthesis via Hydrogenation

This compound can be synthesized from 7-hydroxyhedychenone through catalytic hydrogenation.

-

Reaction Setup: 7-hydroxyhedychenone is dissolved in a suitable solvent, such as ethanol (B145695) or ethyl acetate.

-

Catalyst Addition: A hydrogenation catalyst, typically palladium on carbon (Pd/C), is added to the solution.

-

Hydrogenation: The reaction mixture is subjected to a hydrogen atmosphere, either by bubbling hydrogen gas through the solution or by using a hydrogenation apparatus, until the reaction is complete (monitored by TLC).

-

Workup: The catalyst is removed by filtration, and the solvent is evaporated under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by column chromatography if necessary.

Biological Activity and Signaling Pathways

There is no specific research available on the biological activities of this compound. However, the biological activities of other labdane diterpenes isolated from Hedychium spicatum and related compounds suggest potential areas of interest.

-

Cytotoxicity: Several labdane diterpenes from Hedychium spicatum have demonstrated cytotoxic activity against various cancer cell lines, including colon, skin, breast, and lung cancer cells[2].

-

Anti-inflammatory Activity: Hedychenone and its derivatives are reported to have anti-inflammatory properties. While the precise mechanism for this compound is unknown, a common anti-inflammatory mechanism for natural products involves the inhibition of pro-inflammatory mediators.

Given the lack of specific data for this compound, a generalized diagram of a relevant signaling pathway, such as the NF-κB pathway, which is a key regulator of inflammation, is presented below for contextual understanding.

Conclusion and Future Directions

This compound is a structurally interesting natural product derivative for which there is currently a significant lack of empirical data. The information available is largely predictive or inferred from related compounds. To fully understand the therapeutic potential of this molecule, future research should focus on:

-

Isolation and Synthesis: Development of efficient and scalable protocols for the isolation from natural sources or a complete chemical synthesis to obtain sufficient quantities for comprehensive studies.

-

Physicochemical Characterization: Detailed experimental determination of its physical properties, including melting point, solubility in various solvents, and full spectroscopic characterization (NMR, IR, MS).

-

Biological Screening: In vitro and in vivo evaluation of its biological activities, particularly focusing on cytotoxic, anti-inflammatory, and antimicrobial properties, guided by the known activities of related diterpenes.

-

Mechanism of Action Studies: If promising biological activity is identified, further research into the underlying molecular mechanisms and signaling pathways will be crucial for drug development efforts.

This technical guide provides a starting point for researchers, highlighting both what is known and the considerable gaps in our knowledge of this compound.

References

- 1. Design, Synthesis, and Anti-Inflammatory Activities of 12-Dehydropyxinol Derivatives [mdpi.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Two new cytotoxic diterpenes from the rhizomes of Hedychium spicatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phytochemical investigation of labdane diterpenes from the rhizomes of Hedychium spicatum and their cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 11,12-Dihydro-7-hydroxyhedychenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and biological properties of 11,12-Dihydro-7-hydroxyhedychenone, a labdane (B1241275) diterpene with noteworthy antifungal activity. This document consolidates available data on its identification, physicochemical properties, synthesis, and biological function, with a particular focus on its potential as an agent against the rice blast fungus, Magnaporthe oryzae. Detailed experimental methodologies and data are presented to support further research and development efforts.

Chemical Identification and Properties

Table 1: Chemical Identifiers and Physicochemical Properties

| Property | Value | Source |

| CAS Number | 60149-07-7 | [1][2] |

| Molecular Formula | C20H28O3 | [1][2] |

| Molecular Weight | 316.43 g/mol | [1] |

| Class | Diterpenoid | [1] |

| Physical Form | Powder | [1] |

| Purity | Typically ≥98% (by HPLC) | [1] |

Synthesis and Spectroscopic Data

Semi-synthesis from Hispanolone (B98741)

This compound is a semi-synthetic derivative of hispanolone, a naturally occurring labdane diterpene. The synthesis involves a Michael addition reaction. A key study by van Wyk et al. (2005) describes the transformation of hispanolone into novel Michael adducts, including the subject compound, which demonstrated biological activity.

Experimental Protocol: Synthesis of this compound (based on related transformations)

This is a generalized protocol based on the Michael addition to α,β-unsaturated ketones, as specific details from the primary literature were not fully accessible.

-

Starting Material: Hispanolone (1 equivalent) is dissolved in a suitable aprotic solvent (e.g., tetrahydrofuran, diethyl ether).

-

Reagent Addition: A nucleophile, such as a cyanide source (e.g., KCN with a crown ether catalyst) or other Michael donors, is added to the solution at a controlled temperature (e.g., 0 °C to room temperature).

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: The reaction mixture is quenched with a suitable aqueous solution (e.g., saturated ammonium (B1175870) chloride). The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica (B1680970) gel using a gradient of ethyl acetate (B1210297) in hexane (B92381) to yield the pure this compound.

Spectroscopic Data

Structural confirmation of this compound is typically achieved through nuclear magnetic resonance (NMR) spectroscopy. While specific spectral data from the primary literature is not widely disseminated, commercial suppliers confirm the structure using 1H and 13C NMR.

Biological Activity: Antifungal Properties

Activity Against Magnaporthe oryzae (Rice Blast Fungus)

The most significant reported biological activity of this compound is its in planta efficacy against Magnaporthe oryzae (previously Magnaporthe grisea), the causative agent of rice blast disease. This disease is a major threat to global rice production. The compound has been shown to inhibit the growth of this pathogenic fungus on rice plants.

Experimental Protocol: In Planta Antifungal Assay (Generalized)

-

Plant Cultivation: Rice seedlings (a susceptible variety) are grown under controlled greenhouse conditions.

-

Compound Application: this compound is dissolved in a suitable solvent (e.g., DMSO) and diluted with water to the desired concentration. The solution is applied to the rice leaves as a foliar spray. Control plants are treated with a solvent-only solution.

-

Inoculation: After a specified period, the treated and control plants are inoculated with a spore suspension of M. oryzae.

-

Incubation: The inoculated plants are maintained in a high-humidity environment to promote fungal infection and disease development.

-

Disease Assessment: After several days, the severity of rice blast disease is assessed by counting the number and measuring the size of lesions on the leaves of treated and control plants. The percentage of disease inhibition is then calculated.

Potential Mechanism of Action

The precise molecular mechanism of antifungal action for this compound has not been fully elucidated. However, labdane diterpenes are known to exhibit a range of biological activities, including antibacterial, antifungal, and anti-inflammatory effects. Their mechanism of action against fungi may involve the disruption of cell membrane integrity, inhibition of key enzymes, or interference with signaling pathways essential for fungal growth and pathogenesis.

The infection process of Magnaporthe oryzae is regulated by complex signaling pathways, including the Pmk1 mitogen-activated protein kinase (MAPK) cascade and the cAMP-dependent protein kinase A (PKA) pathway. These pathways are crucial for the formation of the appressorium, a specialized infection structure required for host penetration. It is plausible that this compound may exert its antifungal effect by targeting one or more components of these signaling cascades.

Signaling Pathways and Experimental Workflows

To visualize the key signaling pathway in the target organism, Magnaporthe oryzae, and a typical workflow for identifying antifungal compounds, the following diagrams are provided.

Caption: Signaling pathways in Magnaporthe oryzae leading to infection.

Caption: Workflow for antifungal drug discovery.

Conclusion and Future Directions

This compound represents a promising lead compound for the development of novel fungicides to combat rice blast disease. Its demonstrated in planta activity warrants further investigation into its mechanism of action, safety profile, and efficacy in field settings. Future research should focus on:

-

Definitive structural elucidation and characterization of the IUPAC name.

-

Detailed spectroscopic analysis to create a comprehensive reference profile.

-

Elucidation of the specific molecular target(s) within the fungal pathogen.

-

Structure-activity relationship (SAR) studies to optimize the molecule for enhanced potency and desirable physicochemical properties.

-

Toxicological and ecotoxicological evaluation to assess its safety for agricultural applications.

This technical guide serves as a foundational resource for researchers dedicated to advancing the field of antifungal drug discovery and contributing to global food security.

References

Diterpenoids from Hedychium Species: A Comprehensive Review for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The genus Hedychium, belonging to the Zingiberaceae family, is a rich source of bioactive secondary metabolites, with a particular prominence of labdane-type diterpenoids.[1][2] These compounds have garnered significant scientific interest due to their diverse and potent biological activities, including cytotoxic, anti-inflammatory, and anti-angiogenic effects.[3][4][5] This technical guide provides a comprehensive literature review of diterpenoids isolated from various Hedychium species, with a focus on their chemical structures, biological activities, and underlying mechanisms. The information is presented to support further research and development of novel therapeutic agents derived from these natural products.

Dominance of Labdane (B1241275) Diterpenoids

Phytochemical investigations into various Hedychium species, including H. coronarium, H. spicatum, H. ellipticum, H. forrestii, and H. yunnanense, have consistently revealed a prevalence of labdane-type diterpenoids.[6][7][8][9][10][11][12] These bicyclic diterpenes form the structural backbone of a vast array of compounds isolated from this genus. Variations in oxidation patterns, substitutions, and stereochemistry contribute to the chemical diversity observed within this class.

Biological Activities of Hedychium Diterpenoids

Diterpenoids from Hedychium species exhibit a broad spectrum of pharmacological activities, with cytotoxicity and anti-inflammatory effects being the most extensively studied.

Cytotoxic Activity

Numerous studies have demonstrated the potent cytotoxic effects of Hedychium-derived diterpenoids against a panel of human cancer cell lines. These findings underscore the potential of these compounds as leads for the development of novel anticancer agents. For instance, two new labdane-type diterpenes from Hedychium spicatum displayed significant cytotoxic activity against various cancer cell lines including Colo-205 (colon), A-431 (skin), MCF-7 (breast), and A-549 (lung).[3] Similarly, ten labdane diterpenoids from Hedychium ellipticum showed notable cytotoxicity, with compounds 4, 6, and 7 being particularly potent against the NCI-H187 (small cell lung cancer) cell line.[7] Diterpenoids from Hedychium coronarium have also been reported to possess significant cytotoxic activities.[5][13] A novel hexanorditerpenoid, hedychin C, isolated from Hedychium forrestii, exhibited moderate cytotoxicity against the XWLC-05 cell line.[10]

Table 1: Cytotoxic Activity of Diterpenoids from Hedychium Species

| Compound | Hedychium Species | Cell Line | IC50 (µM) | Reference |

| Compound 1 (New) | H. spicatum | Colo-205, A-431, MCF-7, A-549 | Good activity (exact values not in abstract) | [3] |

| Compound 2 (New) | H. spicatum | Colo-205, A-431, MCF-7, A-549 | Good activity (exact values not in abstract) | [3] |

| Compound 4 | H. ellipticum | NCI-H187 | 0.12 µg/mL | [7] |

| Compound 6 | H. ellipticum | NCI-H187 | 0.90 µg/mL | [7] |

| Compound 7 | H. ellipticum | NCI-H187 | 0.72 µg/mL | [7] |

| Hedycoronal A (1) | H. coronarium | HepG2 | 0.9 | [14] |

| Hedycoronal B (2) | H. coronarium | HepG2 | 1.1 | [14] |

| Hedychin C (1) | H. forrestii | XWLC-05 | 53.6 | [10] |

| Hedychenoid B (2) | H. yunnanense | SGC-7901 | 14.88 ± 0.52 µg/mL | [15] |

| Hedychenone (3) | H. yunnanense | SGC-7901 | 7.08 ± 0.21 µg/mL | [15] |

| Hedychenone (3) | H. yunnanense | HeLa | 9.76 ± 0.48 µg/mL | [15] |

| Villosin (5) | H. yunnanense | SGC-7901 | 7.76 ± 0.21 µg/mL | [15] |

| Villosin (5) | H. yunnanense | HeLa | 13.24 ± 0.63 µg/mL | [15] |

Anti-inflammatory Activity

Labdane-type diterpenoids from Hedychium coronarium have been shown to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated bone marrow-derived dendritic cells.[4] Specifically, several compounds were potent inhibitors of interleukin-6 (IL-6) and IL-12 p40, with some also showing moderate inhibitory activity on tumor necrosis factor-alpha (TNF-α) production.[4] Hedychin F, a new labdane-type dinorditerpenoid from Hedychium forrestii, demonstrated significant anti-inflammatory effect against LPS-induced nitric oxide (NO) production in RAW264.7 macrophage cells.[8] Furthermore, certain diterpenoids from H. coronarium exhibited inhibitory effects on superoxide (B77818) anion generation by human neutrophils.[16]

Table 2: Anti-inflammatory Activity of Diterpenoids from Hedychium Species

| Compound | Hedychium Species | Target/Assay | IC50 (µM) | Reference |

| Compound 1 | H. coronarium | IL-6 and IL-12 p40 production | 4.1 ± 0.2 to 9.1 ± 0.3 | [4] |

| Compound 2 | H. coronarium | IL-6 and IL-12 p40 production | 4.1 ± 0.2 to 9.1 ± 0.3 | [4] |

| Compound 3 | H. coronarium | IL-6 and IL-12 p40 production | 4.1 ± 0.2 to 9.1 ± 0.3 | [4] |

| Compound 1 | H. coronarium | TNF-α production | 46.0 ± 1.3 | [4] |

| Compound 3 | H. coronarium | TNF-α production | 12.7 ± 0.3 | [4] |

| Hedychin F (2) | H. forrestii | NO production in RAW264.7 cells | 21.0 | [8] |

| Various Compounds | H. yunnanense | NO production | 3.39 to 19.55 | [15] |

Other Biological Activities

Beyond cytotoxicity and anti-inflammatory effects, diterpenoids from Hedychium species have been reported to possess a range of other bioactivities. These include anti-angiogenic, hepatoprotective, and pesticidal effects.[5][17][18] For example, compounds from H. coronarium showed promising inhibitory activities against human umbilical vein endothelial cells (HUVECs).[5] Additionally, the principal constituents of H. coronarium flowers, coronaririn C and 15-hydroxylabda-8(17),11,13-trien-16,15-olide, displayed hepatoprotective effects stronger than the known agent silybin.[17] Labdane diterpenes from H. spicatum have also been evaluated for their nematicidal, insecticidal, and herbicidal activities.[18]

Experimental Methodologies

The isolation and characterization of diterpenoids from Hedychium species typically involve a series of chromatographic and spectroscopic techniques.

General Isolation Protocol

A general workflow for the isolation of diterpenoids from Hedychium rhizomes is outlined below.

General workflow for the isolation of diterpenoids.

Structure Elucidation

The structures of the isolated diterpenoids are primarily determined using a combination of spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for establishing the planar structure and relative stereochemistry of the molecules.[3][8]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the molecular formula of the compounds.[5][10]

-

Other Spectroscopic Techniques: Infrared (IR) spectroscopy provides information about functional groups, while ultraviolet (UV) spectroscopy is used for compounds with chromophores.[10][16]

-

X-ray Crystallography: In some cases, single-crystal X-ray diffraction analysis is employed to unambiguously determine the absolute configuration of the diterpenoids.[8]

Biological Assays

The evaluation of the biological activities of Hedychium diterpenoids involves various in vitro assays:

-

Cytotoxicity Assays: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) assays are commonly used to assess the cytotoxic effects of the compounds against a panel of cancer cell lines.[3][7]

-

Anti-inflammatory Assays:

-

Cytokine Production: Enzyme-linked immunosorbent assay (ELISA) is used to quantify the levels of pro-inflammatory cytokines (e.g., IL-6, IL-12, TNF-α) in cell culture supernatants.[4]

-

Nitric Oxide (NO) Production: The Griess assay is employed to measure the production of NO in LPS-stimulated macrophage cell lines.[8]

-

Neutrophil Activity: The inhibitory effect on superoxide anion generation and elastase release by human neutrophils is also assessed.[16]

-

-

Anti-angiogenic Assays: The proliferation of human umbilical vein endothelial cells (HUVECs) is measured to evaluate the anti-angiogenic potential of the compounds.[5]

Signaling Pathways and Mechanisms of Action

While the precise molecular mechanisms of many Hedychium diterpenoids are still under investigation, some studies have provided insights into their potential signaling pathways. The anti-inflammatory effects of certain labdane diterpenoids are likely mediated through the inhibition of pro-inflammatory signaling cascades.

Inhibition of pro-inflammatory cytokine production.

The diagram above illustrates a plausible mechanism for the anti-inflammatory action of Hedychium diterpenoids, where they may inhibit the NF-κB signaling pathway, a key regulator of inflammation, leading to a downstream reduction in the production of pro-inflammatory cytokines. Coronarin D, for example, has been reported to inhibit the NF-κB activation pathway.[19]

Conclusion and Future Perspectives

The genus Hedychium represents a valuable source of structurally diverse and biologically active diterpenoids, particularly those of the labdane type. The potent cytotoxic and anti-inflammatory properties of these compounds highlight their significant potential for the development of new therapeutic agents. Future research should focus on:

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways of the most potent diterpenoids.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing analogs of the natural products to optimize their activity and pharmacokinetic properties.

-

In Vivo Studies: Evaluating the efficacy and safety of promising compounds in preclinical animal models.

-

Sustainable Sourcing: Investigating biotechnological approaches, such as cell and tissue culture, for the sustainable production of these valuable compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. A Comprehensive Review on Pharmacologically Active Phyto-Constituents from Hedychium species - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Two new cytotoxic diterpenes from the rhizomes of Hedychium spicatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Labdane-type diterpenoids from the rhizomes of Hedychium coronarium inhibit lipopolysaccharide-stimulated production of pro-inflammatory cytokines in bone marrow-derived dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Diterpenoids and a diarylheptanoid from Hedychium coronarium with significant anti-angiogenic and cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. "Labdane diterpenes from rhizomes of Hedychium coronarium" by Nobuji Nakatani, Hiroe Kikuzaki et al. [ukdr.uplb.edu.ph]

- 7. Cytotoxic Labdane Diterpenes from Hedychium ellipticum Buch.-Ham. ex Sm - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. tandfonline.com [tandfonline.com]

- 10. tandfonline.com [tandfonline.com]

- 11. Studies on Diterpenoid Constituents of Hedychium Yunnanense [cjcu.jlu.edu.cn]

- 12. Studies on Diterpenoid Constituents of Hedychium Yunnanense | Semantic Scholar [semanticscholar.org]

- 13. medchemexpress.com [medchemexpress.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. New Labdane-Type Diterpenoids and Anti-Inflammatory Constituents from Hedychium coronarium - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Medicinal flowers. XXIV. Chemical structures and hepatoprotective effects of constituents from flowers of Hedychium coronarium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. tandfonline.com [tandfonline.com]

- 19. researchgate.net [researchgate.net]

The Rising Therapeutic Potential of Furanoid Diterpenes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furanoid diterpenes, a diverse class of natural products characterized by a C20 skeleton incorporating a furan (B31954) ring, are emerging as a significant source of novel therapeutic agents. Found in a wide array of terrestrial plants and marine organisms, these compounds exhibit a broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects. Their unique chemical structures and potent biological activities have made them a focal point for drug discovery and development. This technical guide provides a comprehensive overview of the current state of research into the biological activities of furanoid diterpenes, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Quantitative Biological Activity Data

The following tables summarize the quantitative data for various furanoid diterpenes across different biological assays, providing a comparative overview of their potency.

Table 1: Anticancer and Cytotoxic Activities of Furanoid Diterpenes

| Furanoid Diterpene | Cancer Cell Line | Assay | IC50 (µM) | Source Organism | Reference |

| Diosbulbin B | A549 (Lung) | MTT | 44.61 | Dioscorea bulbifera | [1] |

| Diosbulbin B | PC-9 (Lung) | MTT | 22.78 | Dioscorea bulbifera | [1] |

| Diosbulbin C | A549 (Lung) | MTT | 100.2 | Dioscorea bulbifera | [2] |

| Diosbulbin C | NCI-H1299 (Lung) | MTT | 141.9 | Dioscorea bulbifera | [2] |

| Tinocordiside (as biogenic ZnO-NPs) | HCT-116 (Colon) | MTT | 31.419 µg/ml | Tinospora cordifolia | [3][4] |

| Tinocordiside (as biogenic ZnO-NPs) | Caco-2 (Colon) | MTT | 36.675 µg/ml | Tinospora cordifolia | [3][4] |

| Kalihinol O | HCT-116 (Colon) | Not Specified | 5.97 | Acanthella cavernosa | [5] |

| Kalihinol Q | HCT-116 (Colon) | Not Specified | 10.68 | Acanthella cavernosa | [5] |

| Kalihinol R | HCT-116 (Colon) | Not Specified | 20.55 | Acanthella cavernosa | [5] |

| Kalihinol S | HCT-116 (Colon) | Not Specified | 13.44 | Acanthella cavernosa | [5] |

| 10-epi-kalihinol X | A549 (Lung) | Not Specified | 9.30 µg/mL | Acanthella sp. | [5] |

Table 2: Anti-inflammatory Activity of Furanoid Diterpenes

| Furanoid Diterpene | Assay | Cell Line/Model | IC50/EC50 (µM) | Source Organism | Reference |

| Columbin | COX-1 Inhibition | Ovine | 327 | Tinospora bakis | [6] |

| Columbin | COX-2 Inhibition | Human | 53.1 | Tinospora bakis | [6] |

| Fibrauretin D | NO Production | Macrophages | Dose-dependent inhibition at 1-4 µg/ml | Fibraurea tinctoria | [7] |

| Palmatoside C | NO Production | Macrophages | Dose-dependent inhibition at 1-4 µg/ml | Fibraurea tinctoria | [7] |

Table 3: Antimicrobial Activity of Furanoid Diterpenes

| Furanoid Diterpene | Microorganism | Assay | MIC (µg/mL) | Source Organism | Reference |

| Cassane-type Furanoditerpenoid 1 | Staphylococcus aureus | Broth Microdilution | >512 | Caesalpinia pulcherrima | [8] |

| Cassane-type Furanoditerpenoid 1 | Bacillus subtilis | Broth Microdilution | 256 | Caesalpinia pulcherrima | [8] |

| Cassane-type Furanoditerpenoid 2 | Staphylococcus aureus | Broth Microdilution | 256 | Caesalpinia pulcherrima | [8] |

| Cassane-type Furanoditerpenoid 2 | Bacillus subtilis | Broth Microdilution | 128 | Caesalpinia pulcherrima | [8] |

| ent-Clerodane Diterpenoid 1 | Bacillus cereus | Broth Microdilution | >128 | Croton krabas | [9] |

| ent-Clerodane Diterpenoid 1 | Bacillus subtilis | Broth Microdilution | 128 | Croton krabas | [9] |

| ent-Clerodane Diterpenoid 2 | Bacillus cereus | Broth Microdilution | 128 | Croton krabas | [9] |

| ent-Clerodane Diterpenoid 2 | Bacillus subtilis | Broth Microdilution | 64 | Croton krabas | [9] |

| ent-Clerodane Diterpenoid 5 | Bacillus cereus | Broth Microdilution | 128 | Croton krabas | [9] |

| ent-Clerodane Diterpenoid 5 | Bacillus subtilis | Broth Microdilution | 64 | Croton krabas | [9] |

Table 4: Neuroprotective Activity of Furanoid Diterpenes

| Furanoid Diterpene | Assay | Cell Line | EC50 | Source Organism | Reference |

| Spongian Diterpene 4 | mPTP Inhibition | SH-SY5Y | Inhibition at 0.001 µM | Spongia (Spongia) tubulifera | [10][11] |

| Spongian Diterpene 5 | mPTP Inhibition | SH-SY5Y | Inhibition at 0.001 µM | Spongia (Spongia) tubulifera | [10][11] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the quantitative data tables.

MTT Assay for Cytotoxicity

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the furanoid diterpene in culture medium. Replace the old medium with 100 µL of medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability versus the concentration of the compound.

Carrageenan-Induced Paw Edema Assay

Principle: This in vivo assay is used to evaluate the anti-inflammatory activity of a compound. Carrageenan injection into the paw of a rodent induces an acute inflammatory response characterized by edema (swelling). The ability of a compound to reduce this swelling indicates its anti-inflammatory potential.

Protocol:

-

Animal Acclimatization: Acclimatize male Wistar rats or Swiss albino mice for at least one week before the experiment.

-

Compound Administration: Administer the furanoid diterpene or vehicle control (e.g., saline with 0.5% Tween 80) orally or intraperitoneally one hour before carrageenan injection. A positive control group receiving a standard anti-inflammatory drug (e.g., indomethacin) should be included.

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.

-

Paw Volume Measurement: Measure the paw volume of each animal using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

Nitric Oxide (NO) Production Inhibitory Assay

Principle: This in vitro assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in macrophages stimulated with an inflammatory agent like lipopolysaccharide (LPS). NO is a key inflammatory mediator, and its inhibition is a marker of anti-inflammatory activity. NO production is indirectly measured by quantifying its stable end product, nitrite (B80452), in the culture supernatant using the Griess reagent.

Protocol:

-

Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of the furanoid diterpene for 1-2 hours.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

-

Griess Reaction: Collect 50 µL of the culture supernatant and mix it with 50 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Absorbance Measurement: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm.

-

Data Analysis: Calculate the nitrite concentration from a standard curve prepared with sodium nitrite. Determine the percentage of inhibition of NO production compared to the LPS-stimulated control.

Broth Microdilution Assay for Antimicrobial Susceptibility

Principle: This assay determines the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents the visible growth of a microorganism.

Protocol:

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (bacteria or fungi) in a suitable broth medium, adjusted to a 0.5 McFarland standard.

-

Serial Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of the furanoid diterpene in the broth medium.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism with no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28-35°C for fungi) for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Signaling Pathways and Mechanisms of Action

Furanoid diterpenes exert their biological effects through the modulation of various cellular signaling pathways. Understanding these mechanisms is crucial for their development as therapeutic agents.

Anticancer Mechanisms

-

Induction of Apoptosis: Many furanoid diterpenes induce programmed cell death (apoptosis) in cancer cells. For instance, Diosbulbin B has been shown to induce apoptosis by upregulating the expression of the pro-apoptotic protein Bax and downregulating the anti-apoptotic protein Bcl-2, thereby increasing the Bax/Bcl-2 ratio[1][5][12]. This process is often mediated through the activation of caspases, the key executioners of apoptosis. Diosbulbin B also directly interacts with and inhibits the oncogene Yin Yang 1 (YY1), leading to the activation of the tumor suppressor p53[3].

-

Cell Cycle Arrest: Furanoid diterpenes can also halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints. Diosbulbin B, for example, induces G0/G1 phase arrest in non-small cell lung cancer cells[1].

Diosbulbin B induces apoptosis by inhibiting YY1, leading to p53 activation and modulation of the Bax/Bcl-2 ratio.

Anti-inflammatory Mechanisms

-

Inhibition of Pro-inflammatory Mediators: Furanoid diterpenes can suppress the production of key inflammatory mediators. Columbin , for example, inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of prostaglandins[6]. It and other furanoid diterpenes also inhibit the production of nitric oxide (NO) in activated macrophages[7].

-

Modulation of NF-κB Signaling: The transcription factor NF-κB is a master regulator of inflammation. While some diterpenes are known to inhibit the NF-κB pathway, studies on columbin have shown that it does not inhibit the translocation of NF-κB to the nucleus, suggesting its anti-inflammatory effects may be mediated through other pathways[6][13].

Furanoid diterpenes like Columbin can exert anti-inflammatory effects by inhibiting enzymes like COX-2.

Neuroprotective Mechanisms

-

Mitochondrial Protection: Furanoid diterpenes isolated from the marine sponge Spongia (Spongia) tubulifera have demonstrated neuroprotective effects by targeting mitochondria. These compounds can inhibit the opening of the mitochondrial permeability transition pore (mPTP), a key event in cell death pathways[10][11]. This inhibition is achieved through direct interaction with and modulation of cyclophilin D (CypD), a primary regulator of the mPTP[14][15][16].

Spongian furanoditerpenes protect neurons by inhibiting Cyclophilin D and the mitochondrial permeability transition pore.

Experimental Workflow: From Natural Source to Bioactive Compound

The discovery of new furanoid diterpenes with therapeutic potential typically follows a bioassay-guided fractionation and isolation workflow.

A typical workflow for the discovery of bioactive furanoid diterpenes from natural sources.

Conclusion and Future Directions

Furanoid diterpenes represent a promising and structurally diverse class of natural products with significant potential for the development of new drugs. The data and methodologies presented in this guide highlight the potent anti-inflammatory, anticancer, antimicrobial, and neuroprotective activities of these compounds. Further research should focus on:

-

Expanding the Chemical Diversity: Exploring a wider range of natural sources to identify novel furanoid diterpene scaffolds.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways for a broader range of furanoid diterpenes.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing analogues of potent furanoid diterpenes to optimize their activity and pharmacokinetic properties.

-

In Vivo Efficacy and Safety: Conducting comprehensive preclinical and clinical studies to evaluate the therapeutic potential and safety of promising lead compounds.

The continued investigation of furanoid diterpenes holds great promise for addressing unmet medical needs and advancing the field of drug discovery.

References

- 1. Diosbulbin B-Induced Mitochondria-Dependent Apoptosis in L-02 Hepatocytes is Regulated by Reactive Oxygen Species-Mediated Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The anti-non-small cell lung cancer effect of Diosbulbin B: Targeting YY1 induced cell cycle arrest and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Effects of IKK-beta Inhibition on Early NF-kappa-B Activation and Transcription of Downstream Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A Unifying Review of Bioassay-Guided Fractionation, Effect-Directed Analysis and Related Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anti-inflammatory activities of furanoditerpenoids and other constituents from Fibraurea tinctoria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Furanoditerpenes from Spongia (Spongia) tubulifera Display Mitochondrial-Mediated Neuroprotective Effects by Targeting Cyclophilin D | Documentos - Universidade de Santiago de Compostela [investigacion.usc.gal]

- 9. researchgate.net [researchgate.net]

- 10. Furanoditerpenes from Spongia (Spongia) tubulifera Display Mitochondrial-Mediated Neuroprotective Effects by Targeting Cyclophilin D - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Furanoditerpenes from Spongia (Spongia) tubulifera Display Mitochondrial-Mediated Neuroprotective Effects by Targeting Cyclophilin D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. cis-Clerodane-Type Furanoditerpenoids from Tinospora crispa | Scilit [scilit.com]

- 14. dl-ifs.nsf.gov.lk [dl-ifs.nsf.gov.lk]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 11,12-Dihydro-7-hydroxyhedychenone

AN-HPLC-025

Audience: Researchers, scientists, and drug development professionals.

Abstract:

This application note details a proposed High-Performance Liquid Chromatography (HPLC) method for the identification and quantification of 11,12-Dihydro-7-hydroxyhedychenone, a labdane (B1241275) diterpene of interest for its potential pharmacological activities. The method is designed for reversed-phase chromatography with UV detection, providing a robust and reliable analytical procedure for purity assessment, stability studies, and quality control of this compound.

Introduction

This compound is a labdane diterpene, a class of natural products known for a wide range of biological activities. These compounds are often isolated from plants of the Hedychium genus (Zingiberaceae family).[1][2][3][4] Accurate and precise analytical methods are essential for the characterization and evaluation of such compounds in research and development. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of individual components in a mixture. This document provides a starting protocol for the analysis of this compound using a reversed-phase HPLC method with UV detection, based on the chromatographic behavior of similar diterpenes.[5]

Experimental Protocol

2.1. Instrumentation and Materials

-

HPLC System: A system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

-

Chromatographic Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended as a starting point.

-

Solvents: HPLC grade acetonitrile, methanol (B129727), and water.

-

Reference Standard: A well-characterized standard of this compound.

2.2. Sample Preparation

-

Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

-

Sample Preparation (from plant matrix):

-

Perform an extraction of the plant material (e.g., rhizomes of Hedychium species) with a suitable solvent such as methanol or ethanol.[5][6]

-

Evaporate the solvent from the extract.

-

Redissolve a known amount of the dried extract in the mobile phase.

-

Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.

-

2.3. HPLC Method Parameters

A summary of the proposed HPLC method parameters is provided in the table below.

| Parameter | Recommended Condition |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient Elution | 0-5 min: 50% B5-20 min: 50% to 90% B20-25 min: 90% B25-26 min: 90% to 50% B26-30 min: 50% B (equilibration) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

Data Presentation

The following tables represent typical data that would be generated using this method for method validation and sample analysis.

Table 1: System Suitability Parameters

| Parameter | Acceptance Criteria | Hypothetical Result |

| Tailing Factor | ≤ 2.0 | 1.1 |

| Theoretical Plates | ≥ 2000 | 5500 |

| Relative Standard Deviation (RSD) of Peak Area (n=6) | ≤ 2.0% | 0.8% |

Table 2: Linearity Data for this compound

| Concentration (µg/mL) | Peak Area (mAU*s) |

| 1 | 15,234 |

| 5 | 76,170 |

| 10 | 151,980 |

| 25 | 380,500 |

| 50 | 759,800 |

| 100 | 1,521,000 |

| Correlation Coefficient (r²) | ≥ 0.999 |

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the analytical protocol.

Caption: Workflow for the HPLC analysis of this compound.

Conclusion

The proposed reversed-phase HPLC method provides a reliable and robust framework for the analysis of this compound. The method is suitable for the quantification of the analyte in purified samples as well as in complex matrices such as plant extracts. The provided parameters serve as a starting point and may require further optimization depending on the specific application and instrumentation.

References

- 1. akjournals.com [akjournals.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. Phytochemical investigation of labdane diterpenes from the rhizomes of Hedychium spicatum and their cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cytotoxic Labdane Diterpenes, Norlabdane Diterpenes and Bis-Labdanic Diterpenes from the Zingiberaceae: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for In Vitro Cytotoxicity Assay of 11,12-Dihydro-7-hydroxyhedychenone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the in vitro cytotoxic effects of 11,12-Dihydro-7-hydroxyhedychenone, a labdane (B1241275) diterpenoid. While direct cytotoxic data for this specific compound is not extensively available in the public domain, the methodologies outlined are based on established assays for similar natural products, such as hedychenone (B1253372) and its analogues.[1][2][3] These protocols are intended to serve as a foundational guide for researchers to design and execute robust cytotoxicity studies.

Introduction

This compound belongs to the labdane diterpenoid class of natural products. This class of compounds, isolated from various plant species, has garnered significant interest for its diverse biological activities, including potent cytotoxic effects against various cancer cell lines.[1][2][3][4] The evaluation of the in vitro cytotoxicity of this compound is a critical first step in the assessment of its potential as a therapeutic agent.

Cytotoxicity assays are essential tools in drug discovery and development for screening compound libraries and determining the concentration at which a substance exhibits toxic effects on cells.[5][6] These assays typically measure cell viability, membrane integrity, or metabolic activity.[7][8] This document details the protocols for two commonly employed cytotoxicity assays: the MTT assay, a colorimetric assay that measures metabolic activity, and a flow cytometry-based apoptosis assay using Annexin V/PI staining.

Data Presentation

Quantitative data from cytotoxicity assays should be meticulously recorded and presented to allow for clear interpretation and comparison. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these studies, representing the concentration of the compound that inhibits 50% of cell viability or growth.

Table 1: In Vitro Cytotoxicity of this compound (Example Data Template)

| Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) | 95% Confidence Interval |

| e.g., A549 (Lung Carcinoma) | MTT | 24 | Experimental Data | Experimental Data |

| 48 | Experimental Data | Experimental Data | ||

| 72 | Experimental Data | Experimental Data | ||

| e.g., K562 (Leukemia) | MTT | 24 | Experimental Data | Experimental Data |

| 48 | Experimental Data | Experimental Data | ||

| 72 | Experimental Data | Experimental Data | ||

| e.g., HepG2 (Hepatocellular Carcinoma) | MTT | 24 | Experimental Data | Experimental Data |

| 48 | Experimental Data | Experimental Data | ||

| 72 | Experimental Data | Experimental Data |

Table 2: Apoptosis Analysis of Cancer Cells Treated with this compound (Example Data Template)

| Cell Line | Treatment Concentration (µM) | Incubation Time (hours) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | % Live Cells (Annexin V-/PI-) |

| e.g., A549 | 0 (Control) | 48 | Experimental Data | Experimental Data | Experimental Data |

| IC50 | 48 | Experimental Data | Experimental Data | Experimental Data | |

| 2 x IC50 | 48 | Experimental Data | Experimental Data | Experimental Data |

Experimental Protocols

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[7] In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan (B1609692) product, which can be quantified spectrophotometrically.

Materials:

-

This compound

-

Human cancer cell lines (e.g., A549, K562, HepG2)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well plates

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Harvest and count the cells.

-

Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[9]

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the compound in complete medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the wells is less than 0.5% to avoid solvent toxicity.

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include wells with medium and DMSO as a vehicle control and wells with untreated cells as a negative control.

-

Incubate the plate for 24, 48, or 72 hours.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for another 4 hours at 37°C.

-

-

Formazan Solubilization and Absorbance Reading:

-

Carefully remove the medium from each well.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate gently for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

-

Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

-

Annexin V/Propidium Iodide (PI) Apoptosis Assay by Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells with compromised membrane integrity. The induction of apoptosis by related compounds has been previously observed.[10]

Materials:

-

This compound

-

Human cancer cell lines

-

Complete cell culture medium

-

6-well plates

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

Flow cytometer

Protocol:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency after 24 hours.

-

Treat the cells with this compound at concentrations around the predetermined IC50 value for 24 or 48 hours. Include an untreated control.

-

-

Cell Harvesting and Staining:

-

Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark. .

-

-

Flow Cytometry Analysis:

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour of staining.

-

FITC signal (Annexin V) is detected in the FL1 channel and PI signal is detected in the FL2 or FL3 channel.

-

-

Data Interpretation:

-

Annexin V- / PI-: Live cells

-

Annexin V+ / PI-: Early apoptotic cells

-

Annexin V+ / PI+: Late apoptotic or necrotic cells

-

Annexin V- / PI+: Necrotic cells (primarily)

-

Visualizations

Caption: Overall experimental workflow for in vitro cytotoxicity assessment.

Caption: Step-by-step workflow of the MTT cell viability assay.

Caption: A generalized signaling pathway for apoptosis induction.

References

- 1. Synthesis, cytotoxic activity and structure-activity relationships of hedychenone analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Cytotoxicity of labdane-type diterpenoids from Hedychium forrestii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 8. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cytotoxicity Assay Protocol [protocols.io]